(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide
Description
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-24-18(26)14(11-23)20-25(13-7-3-2-4-8-13)19(27)16(28-20)10-12-6-5-9-15(21)17(12)22/h2-9,16H,10H2,1H3,(H,24,26)/b20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNEFFHONZWTN-ZHZULCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a complex organic compound belonging to the thiazolidinone family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The structural features of this compound, including the thiazolidin ring and cyano group, play a crucial role in its biological efficacy.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂N₂OS |
| Molecular Weight | Approximately 388.29 g/mol |
| Key Functional Groups | Thiazolidine ring, cyano group, N-methylacetamide |
The thiazolidinone framework is known for its pharmacological properties, including antibacterial and anti-inflammatory activities. The presence of the cyano group enhances the compound's reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolidinone Core : This step involves cyclization reactions that incorporate sulfur and nitrogen atoms into a five-membered ring.
- Introduction of Functional Groups : The cyano group and dichlorobenzyl substituent are introduced through nucleophilic substitutions.
- Purification : Techniques such as crystallization and chromatography are employed to isolate the product with high purity.
Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Antimicrobial Properties
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. A study evaluated several derivatives, including those similar to this compound, against common pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Klebsiella pneumoniae | Moderate activity |
| Candida albicans | Moderate activity |
The compound demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.
Anticancer Potential
In addition to antimicrobial properties, thiazolidinone derivatives have been investigated for their anticancer activities. Research indicates that these compounds may induce cytotoxic effects on various cancer cell lines. The mechanism often involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation.
Case Studies
- Antimicrobial Evaluation : A study published in 2021 assessed the antimicrobial efficacy of synthesized thiazolidinone derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial properties comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as HeLa and MCF-7 .
Scientific Research Applications
Research indicates that compounds similar to (Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide exhibit various biological activities, including:
- Antimicrobial Properties : Thiazolidine derivatives have been shown to possess significant activity against various bacterial strains. This compound may serve as a lead for developing new antimicrobial agents.
- Anticancer Potential : Studies suggest that thiazolidine derivatives can exhibit cytotoxic effects on cancer cells, making this compound a candidate for anticancer drug development.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Synthesis Pathways
The synthesis of this compound typically involves multi-step procedures that may vary based on desired yield and purity. The general synthetic pathway includes:
- Formation of the thiazolidine ring.
- Introduction of the cyano group.
- Functionalization of the dichlorobenzyl moiety.
Potential Applications
Given its biological activities and unique structural features, this compound has several potential applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial and anticancer agents |
| Material Science | Use as a precursor in organic synthesis |
| Biochemical Research | Interaction studies with enzymes or receptors |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that thiazolidine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The unique substitution pattern in this compound may enhance its efficacy compared to other derivatives.
- Cytotoxicity Against Cancer Cells : Research involving similar thiazolidine compounds indicated their potential to induce apoptosis in cancer cell lines. Further investigation into the mechanism of action for this compound could provide insights into its anticancer properties.
- Inflammation Models : In vivo studies have suggested that related compounds can reduce inflammation markers in animal models, indicating potential therapeutic benefits for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pharmacological Implications (Inferred)
While explicit activity data for the target compound is unavailable in the provided evidence, structural analogs from the 5a–k series exhibit:
- Antimicrobial activity : Correlated with electron-deficient aryl groups and lipophilic side chains .
The target compound’s 2,3-dichlorobenzyl and cyano groups suggest superior target engagement compared to non-halogenated or less polarized analogs. For example, dichlorobenzyl moieties are associated with increased potency in kinase inhibitors, while cyano groups stabilize transition states in enzyme-substrate interactions.
Preparation Methods
Cyclocondensation Approach for Thiazolidin-4-One Core Formation
The thiazolidin-4-one core is typically synthesized via a three-component cyclocondensation of:
- Primary amine (e.g., cysteamine derivatives),
- Carbonyl compound (e.g., substituted benzaldehyde),
- Mercaptocarboxylic acid (e.g., thioglycolic acid).
- Schiff base formation : React 3-phenyl-1-(2-aminoethyl)pyrrolidine with 2,3-dichlorobenzaldehyde in refluxing toluene (Dean-Stark apparatus, 2 h).
- Cyclocondensation : Add mercaptoacetic acid and reflux for 5 h. Neutralize with NaHCO₃ to isolate the thiazolidin-4-one intermediate.
- Yield : 68–82% (similar analogs reported in).
Key Modifications :
Introduction of the Cyano and N-Methylacetamide Groups
The cyano and N-methylacetamide functionalities are introduced via nucleophilic substitution or acylation :
- React 2-aminothiazole derivatives with ethyl cyanoacetate in sodium ethoxide/ethanol.
- Treat the resulting cyanoacetamide with phenyl isothiocyanate and chloroacetyl chloride to form the thiazolidin-2-ylidene scaffold.
- Methylation : Use methyl iodide or dimethyl sulfate in DMF with K₂CO₃ to introduce the N-methyl group.
Knoevenagel Condensation for 5-(2,3-Dichlorobenzyl) Substitution
The 5-(2,3-dichlorobenzyl) group is introduced via Knoevenagel condensation :
- React the thiazolidin-4-one intermediate with 2,3-dichlorobenzaldehyde in glacial acetic acid.
- Catalyze with piperidine or methylamine (33% aqueous) at reflux (5–8 h).
- Yield : 58–85% for 5-arylidene derivatives.
Stereochemical Control :
One-Pot Multi-Step Synthesis
A streamlined approach combines cyclocondensation, acylation, and Knoevenagel steps in sequence:
- Cyclocondensation : 1-(2-Aminoethyl)pyrrolidine + 2,3-dichlorobenzaldehyde + mercaptoacetic acid → thiazolidin-4-one.
- Acylation : Treat with methyl chloroacetate/K₂CO₃ in DMF.
- Knoevenagel : Condense with 2-cyanoacetamide under microwave irradiation.
- Overall Yield : 60–70%.
Comparative Analysis of Synthetic Routes
Characterization and Validation
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., 496 [M⁺] for analogs).
- HPLC : Purity >95% achieved via recrystallization from CH₃CN.
Challenges and Optimization Strategies
Q & A
Q. What are the key synthetic strategies for preparing the thiazolidinone core in this compound?
The thiazolidinone core is synthesized via a multi-step approach:
- Step 1 : Condensation of substituted anilines (e.g., 3-chloro-4-(2-pyridylmethoxy)aniline) with cyanoacetic acid derivatives under acidic or basic conditions to form intermediates .
- Step 2 : Cyclization using reagents like thioglycolic acid or chloroacetyl chloride to construct the thiazolidin-4-one ring .
- Step 3 : Functionalization of the core with substituents (e.g., 2,3-dichlorobenzyl group) via alkylation or nucleophilic substitution . Optimization : Reaction conditions (temperature: 60–100°C, solvents: DMF/toluene) and catalysts (e.g., triethylamine) are critical for yield and purity .
Q. How are structural features like the Z-configuration and cyanoacetamide group confirmed?
- Z-Configuration : Determined via NOESY NMR to confirm spatial proximity of substituents or X-ray crystallography for absolute stereochemistry .
- Cyanoacetamide Group : IR spectroscopy identifies C≡N stretching (~2200 cm⁻¹) and carbonyl peaks (~1660 cm⁻¹). H NMR shows characteristic singlet for the N-methyl group (~δ 3.0 ppm) .
Q. What analytical techniques are essential for characterizing this compound?
Q. What preliminary biological activities are associated with this compound?
Thiazolidinone derivatives exhibit:
- Antidiabetic Potential : Modulation of PPAR-γ receptors, validated via glucose uptake assays in 3T3-L1 adipocytes .
- Anticancer Activity : Cytotoxicity screening in HeLa or MCF-7 cell lines (IC₅₀ values typically <10 µM) .
Q. How is purification achieved after synthesis?
- Recrystallization : Ethanol or pet-ether removes by-products .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the target compound .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thiazolidin-2-ylidene moiety?
The mechanism involves:
- Knoevenagel Condensation : Cyanoacetamide reacts with ketones (e.g., 4-oxothiazolidine) under basic conditions, forming a conjugated enone system .
- Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilized by intramolecular hydrogen bonding, to yield the Z-isomer . Key Evidence : Kinetic studies show pH-dependent reaction rates, with optimal yields at pH 8–9 .
Q. How does the Z-configuration influence biological activity compared to the E-isomer?
- Stereoelectronic Effects : The Z-isomer’s planar geometry enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Case Study : In hypoglycemic assays, the Z-isomer showed 5-fold higher PPAR-γ activation than the E-isomer due to improved fit with the receptor’s LBD domain .
Q. What stability challenges arise under physiological conditions?
- Hydrolytic Degradation : The thiazolidinone ring is prone to hydrolysis in acidic media (pH <4), forming inactive sulfonic acid derivatives. Stabilization strategies include PEGylation or prodrug formulations .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, requiring storage at –20°C under inert atmosphere .
Q. How can conflicting bioactivity data from different assays be resolved?
- Assay Variability : Contrasting IC₅₀ values (e.g., MTT vs. ATP-based assays) may arise from differences in cell viability endpoints. Normalize data using internal controls (e.g., cisplatin) .
- Metabolic Interference : Cyano groups can quench fluorescent probes (e.g., resazurin). Validate results with orthogonal methods like colony-forming assays .
Q. What computational methods predict binding modes with target proteins?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with PPAR-γ or EGFR kinases. The dichlorobenzyl group shows strong van der Waals interactions in hydrophobic pockets .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How do structural analogs (e.g., bromo vs. chloro substituents) compare in activity?
- Electron-Withdrawing Groups : 2,3-Dichlorobenzyl analogs exhibit higher cytotoxicity (IC₅₀: 2.5 µM) than 4-bromobenzyl derivatives (IC₅₀: 8.7 µM) due to enhanced electrophilicity .
- Steric Effects : Bulkier substituents (e.g., phenylthiazole) reduce solubility but improve target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
